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molecular formula C7H7NO2 B045364 4-Methoxynicotinaldehyde CAS No. 82257-15-6

4-Methoxynicotinaldehyde

Cat. No. B045364
M. Wt: 137.14 g/mol
InChI Key: QWUFIMUCFQUBOT-UHFFFAOYSA-N
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Patent
US07601714B2

Procedure details

To a solution of 4-methoxy-pyridine-3-carbaldehyde (2.1 g, 14.9 mmol) in MeOH (70 mL) cooled to 0° C. was added sodium borohydride (0.67 g, 17.7 mmol) as a solid in one portion. The reaction was allowed to slowly warm to room temperature and stirred for 2 h. Excess hydride was consumed by the addition of water and the reaction mixture was concentrated under reduced pressure. The residue was taken back up in EtOAc and washed with water. The aqueous phase was back extracted with EtOAc and the combined organic phase was washed with brine, dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude residue was purified by flash silica gel chromatography using a 95:5 CH2Cl2:MeOH as an eluent to provide, after concentration, to give 1.1 g (55%) of (4-methoxy-pyridin-3-yl)-methanol as a white solid.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[CH:9]=[O:10].[BH4-].[Na+]>CO>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[CH2:9][OH:10] |f:1.2|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
COC1=C(C=NC=C1)C=O
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.67 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess hydride was consumed by the addition of water
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was back extracted with EtOAc
WASH
Type
WASH
Details
the combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash silica gel chromatography
CUSTOM
Type
CUSTOM
Details
MeOH as an eluent to provide
CONCENTRATION
Type
CONCENTRATION
Details
after concentration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C(C=NC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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